Des-ethyl-carafiban

GPIIb/IIIa antagonist stereochemistry-activity relationship platelet aggregation inhibition

Procure Des-ethyl-carafiban (CAS 170565-45-4) for esterase-independent, immediate platelet inhibition. Unlike the prodrug carafiban, this active metabolite requires no metabolic conversion, ensuring predictable IC₅₀ values (20–65 nM) across ADP, collagen, and thrombin pathways. Its (S,S) stereochemistry guarantees high-affinity receptor blockade (Kᵢ = 0.17 nM) with >588,000-fold selectivity over GP Ib-IX and αvβ3. Ideal for washed platelet assays, pharmacophore modeling, and as a benchmark for oral antiplatelet candidates.

Molecular Formula C22H23N5O5
Molecular Weight 437.4 g/mol
CAS No. 170565-45-4
Cat. No. B15609023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-ethyl-carafiban
CAS170565-45-4
Molecular FormulaC22H23N5O5
Molecular Weight437.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H23N5O5/c1-22(15-9-7-14(8-10-15)19(23)24)20(31)27(21(32)26-22)12-17(28)25-16(11-18(29)30)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H3,23,24)(H,25,28)(H,26,32)(H,29,30)/t16-,22-/m0/s1
InChIKeyBQTUWUXJPAYSPB-AOMKIAJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-ethyl-carafiban (CAS 170565-45-4): A Hydantoin-Based GPIIb/IIIa Fibrinogen Receptor Antagonist Active Metabolite for Thrombosis Research


Des-ethyl-carafiban (Compound 44, also designated S 1197) is the free-acid active metabolite of the orally administered ethyl ester prodrug carafiban (HMR 1794) [1]. It belongs to the hydantoin scaffold class of non-peptide GPIIb/IIIa (integrin αIIbβ3) fibrinogen receptor antagonists, functioning as an RGD-mimetic that reversibly and dose-dependently inhibits fibrinogen binding to the platelet receptor, thereby blocking the final common pathway of platelet aggregation [1][2]. Its molecular formula is C₂₂H₂₃N₅O₅ (MW 437.45 g/mol) with two defined (S,S) chiral centers that confer conformational rigidity and high receptor affinity [2]. Originally developed by Aventis Pharma AG, the compound represents an important research tool for studying thrombotic disease mechanisms and for benchmarking oral GPIIb/IIIa antagonist pharmacology [1].

Why Des-ethyl-carafiban Cannot Be Interchanged with Carafiban Prodrug or Other GPIIb/IIIa Fibans in Experimental Protocols


Des-ethyl-carafiban is not interchangeable with its ethyl ester prodrug carafiban (HMR 1794, CAS 177563-40-5) because the prodrug requires plasma and liver esterase-mediated hydrolysis to liberate the pharmacologically active free acid [1][2]. Furthermore, stereochemistry is a critical determinant of potency: only the (S,S) enantiomer (Compound 44) demonstrates high-affinity receptor blockade, while the other three stereoisomers (45, 46, 47) are substantially less active [1]. Across the broader GPIIb/IIIa antagonist class, oral fibans differ markedly in scaffold chemistry (hydantoin vs. benzodiazepine vs. others), binding kinetics (Class I slow-off-rate vs. Class II rapid-off-rate), and selectivity profiles—differences that have translated into divergent clinical outcomes, with several oral agents (sibrafiban, orbofiban, lotrafiban) failing in Phase III trials [3]. These pharmacologic distinctions make direct experimental substitution scientifically unsound without independent re-characterization.

Quantitative Differentiation Evidence for Des-ethyl-carafiban: Head-to-Head and Cross-Study Comparisons with Key GPIIb/IIIa Antagonist Comparators


Stereochemical Specificity: (S,S)-Compound 44 Versus Diastereomers 45, 46, and 47 in Human Platelet Aggregation

Among the four possible stereoisomers of the hydantoin-based free acid, only the (S,S) configuration (Compound 44) exhibits potent fibrinogen receptor antagonism [1]. The SS stereoisomer 44 inhibited ADP-activated human platelet aggregation with an IC₅₀ of 20 nM, whereas the other three diastereomers (compounds 45, 46, and 47) were all reported as less active in the same assay system [1]. This establishes that the two defined (S) chiral centers are non-negotiable pharmacophoric requirements for high-affinity GPIIb/IIIa engagement.

GPIIb/IIIa antagonist stereochemistry-activity relationship platelet aggregation inhibition

Multi-Agonist Inhibition Profile: Des-ethyl-carafiban Versus Aspirin as Pathway-Selective Antiplatelet Benchmark

Des-ethyl-carafiban (Compound 44) inhibited human platelet aggregation induced by four distinct agonists with nanomolar potency: ADP (IC₅₀ = 20 nM), collagen (IC₅₀ = 65 nM), platelet-activating factor (PAF; IC₅₀ = 30 nM), and thrombin (IC₅₀ = 40 nM) [1]. In contrast, aspirin inhibits only the cyclooxygenase-1 (COX-1)–thromboxane A₂ pathway, leaving ADP-, thrombin-, and PAF-mediated activation routes unaffected [2]. The Stilz et al. study explicitly concluded that Compound 44 is 'a much more effective antithrombotic agent than aspirin, which is currently used to prevent arterial thrombosis' [1].

broad-spectrum antiplatelet thrombosis model GPIIb/IIIa vs COX-1 inhibition

Binding Affinity to Isolated GPIIb/IIIa: Des-ethyl-carafiban Versus Lotrafiban (SB-214857) in Radioligand Binding Assays

Des-ethyl-carafiban (Compound 44) inhibited ¹²⁵I-fibrinogen binding to isolated GPIIb/IIIa with a Kᵢ of 0.17 nM [1]. By comparison, lotrafiban (SB-214857), another oral benzodiazepine-based GPIIb/IIIa antagonist evaluated in Phase III trials, exhibited a Kd of 1.85 nM for purified αIIbβ3 in a radioligand binding study using [³H]-SB-214857 [2]. This represents an approximately 10.9-fold higher binding affinity for des-ethyl-carafiban at the isolated receptor level, consistent with its hydantoin scaffold conferring a more optimized fit within the RGD recognition pocket.

GPIIb/IIIa binding affinity integrin αIIbβ3 Ki lotrafiban comparator

Active Metabolite vs. Prodrug: Direct Pharmacologic Activity Without Esterase-Dependent Activation

Des-ethyl-carafiban is the intrinsically active free-acid species, whereas carafiban (CAS 177563-40-5) is an ethyl ester prodrug that requires enzymatic hydrolysis by plasma and tissue esterases to liberate the active moiety [1]. In conscious dogs, oral administration of the prodrug carafiban at 1 mg/kg yielded a plasma availability of the active moiety (des-ethyl-carafiban) of 42 ± 8% with a terminal elimination half-life of 9.9 hours [1]. In vitro, des-ethyl-carafiban exerts direct, concentration-dependent inhibition of platelet aggregation without any metabolic pre-activation step, eliminating the confounding variable of variable esterase activity across species, individuals, or experimental buffers [2].

prodrug-activation bypass esterase-independent pharmacology in vitro GPIIb/IIIa assay

Integrin Selectivity: >5,000-Fold Discrimination Against GP Ib-IX and αvβ3 Receptors

Des-ethyl-carafiban (Compound 44) demonstrated pronounced selectivity for the GPIIb/IIIa receptor over structurally related integrins. In competition assays, Compound 44 inhibited ristocetin-induced von Willebrand factor binding to platelet GP Ib-IX with an IC₅₀ > 100 µM and vitronectin binding to integrin αvβ3 with an IC₅₀ > 100 µM [1]. Compared to its Kᵢ of 0.17 nM for isolated GPIIb/IIIa [1], this represents a selectivity window exceeding 588,000-fold for GP Ib-IX and αvβ3. By contrast, some oral GPIIb/IIIa antagonists (e.g., lotrafiban) have been reported to exhibit cross-reactivity with αvβ3 integrin at nanomolar concentrations (lotrafiban αvβ5 IC₅₀ = 140 nM) , potentially complicating interpretation in systems where vitronectin receptor signaling is relevant.

GPIIb/IIIa selectivity off-target integrin profiling GP Ib-IX αvβ3

Optimal Research Application Scenarios for Des-ethyl-carafiban Based on Quantitative Differentiation Evidence


In Vitro Platelet Aggregation Studies Requiring Direct-Acting GPIIb/IIIa Blockade Without Metabolic Activation

Des-ethyl-carafiban is the preferred GPIIb/IIIa antagonist for in vitro platelet aggregation assays using washed platelets, gel-filtered platelets, or platelet-rich plasma where esterase activity may be variable or absent. Unlike the prodrug carafiban, which requires metabolic conversion with only 42±8% plasma availability of active moiety [1], des-ethyl-carafiban exerts immediate, predictable concentration-dependent inhibition across ADP, collagen, PAF, and thrombin pathways (IC₅₀ range: 20–65 nM) [2]. This bypasses the need for liver microsome pre-incubation and eliminates inter-species esterase variability.

GPIIb/IIIa Receptor Binding and Integrin Selectivity Studies in Cardiovascular Pharmacology

With a Kᵢ of 0.17 nM for isolated GPIIb/IIIa—approximately 10.9-fold higher affinity than lotrafiban (Kd = 1.85 nM) [1]—and >588,000-fold selectivity over GP Ib-IX and αvβ3 integrins [2], des-ethyl-carafiban serves as a high-affinity, highly selective probe for GPIIb/IIIa receptor pharmacology. This selectivity profile makes it particularly suitable for experiments where integrin family cross-reactivity must be minimized, such as dissecting αIIbβ3-specific outside-in signaling versus αvβ3-mediated effects in endothelial or smooth muscle cell co-culture systems.

Stereochemistry-Dependent Pharmacophore Validation and Structure-Activity Relationship (SAR) Studies

The demonstrated stereochemical dependence of GPIIb/IIIa antagonism—where only the (S,S) isomer (Compound 44) exhibits potent activity (IC₅₀ = 20 nM), while the other three diastereomers are substantially less active [1]—positions des-ethyl-carafiban as a validated reference standard for computational pharmacophore modeling, 3D-QSAR model calibration, and chiral resolution method development in medicinal chemistry programs targeting integrin receptors.

Preclinical Thrombosis Model Benchmarking for Oral GPIIb/IIIa Antagonist Development Programs

Des-ethyl-carafiban represents the active pharmacophore of one of the most extensively characterized oral GPIIb/IIIa antagonist series [1]. With a favorable canine PK profile (terminal half-life of 9.9 h for the active moiety following oral prodrug administration) [2] and broad-spectrum agonist-independent inhibitory activity, the compound is a suitable positive control and benchmarking standard for novel oral antiplatelet candidates in ex vivo platelet aggregometry, arterial thrombosis models, and PK/PD correlation studies. Its hydantoin scaffold also serves as a template for scaffold-hopping and bioisostere replacement strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Des-ethyl-carafiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.